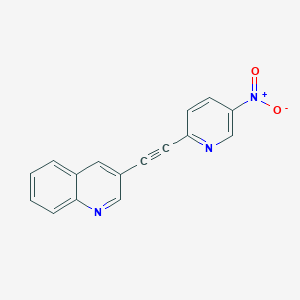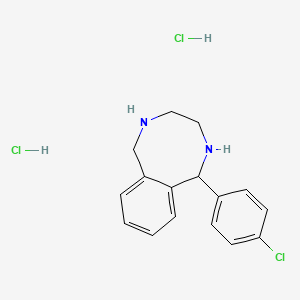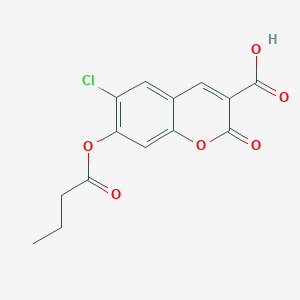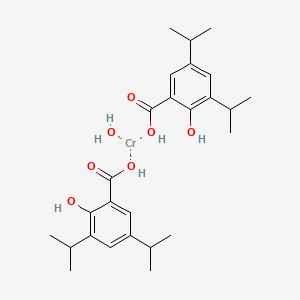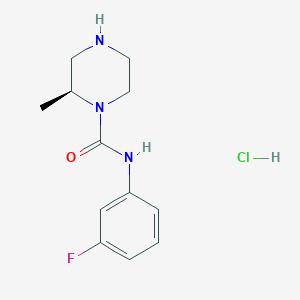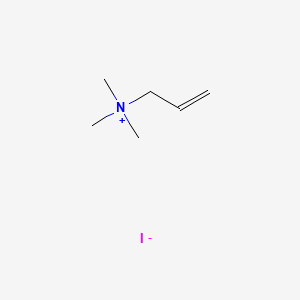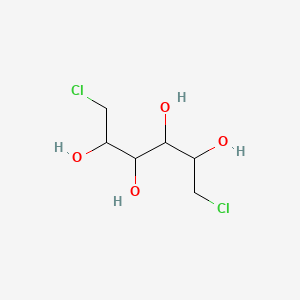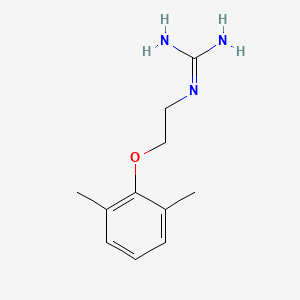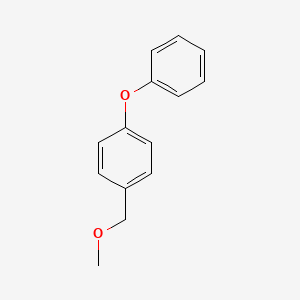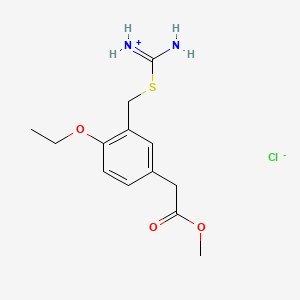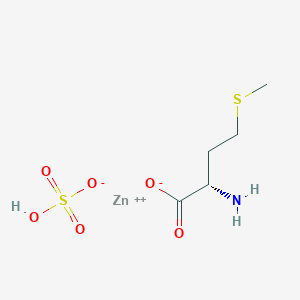
zinc;(2S)-2-amino-4-methylsulfanylbutanoate;hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;(2S)-2-amino-4-methylsulfanylbutanoate;hydrogen sulfate” is a complex chemical entity that combines zinc, an essential trace element, with an amino acid derivative and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc;(2S)-2-amino-4-methylsulfanylbutanoate;hydrogen sulfate typically involves the reaction of zinc sulfate with (2S)-2-amino-4-methylsulfanylbutanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as filtration, drying, and packaging to produce the compound in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: The compound can undergo redox reactions, where the zinc ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The amino acid derivative can participate in substitution reactions, where functional groups are replaced by other groups.
Complexation Reactions: Zinc can form complexes with various ligands, affecting the reactivity and stability of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Complexation Reagents: EDTA, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions, including the formation of metal complexes and catalysis.
Biology
In biological research, the compound is studied for its potential role in enzyme activity and protein interactions. Zinc is a known cofactor for many enzymes, and its presence in this compound may influence biological processes.
Medicine
Medically, the compound is investigated for its potential therapeutic effects, particularly in zinc supplementation and treatment of zinc deficiency. It may also have applications in drug delivery systems due to its ability to form stable complexes.
Industry
Industrially, the compound is used in the production of specialized materials and as a catalyst in chemical processes. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of zinc;(2S)-2-amino-4-methylsulfanylbutanoate;hydrogen sulfate involves the interaction of zinc ions with molecular targets such as enzymes and proteins. Zinc ions can act as cofactors, stabilizing the structure of enzymes and facilitating catalytic activity. The amino acid derivative may also play a role in modulating the activity of these enzymes, while the sulfate group can influence the solubility and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Zinc sulfate: A simple zinc salt used in various applications, including agriculture and medicine.
Zinc oxide: Used in sunscreens and as a catalyst in chemical reactions.
Zinc chloride: Employed in metallurgical processes and as a disinfectant.
Uniqueness
The uniqueness of zinc;(2S)-2-amino-4-methylsulfanylbutanoate;hydrogen sulfate lies in its combination of zinc with an amino acid derivative and a sulfate group. This combination imparts unique properties to the compound, such as enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H11NO6S2Zn |
|---|---|
Molecular Weight |
310.7 g/mol |
IUPAC Name |
zinc;(2S)-2-amino-4-methylsulfanylbutanoate;hydrogen sulfate |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/q;;+2/p-2/t4-;;/m0../s1 |
InChI Key |
ROUREIAZUKQVBD-FHNDMYTFSA-L |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])N.OS(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
CSCCC(C(=O)[O-])N.OS(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
